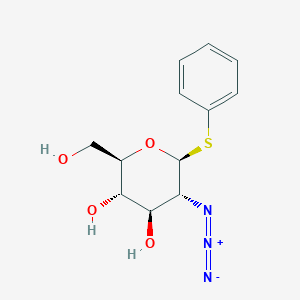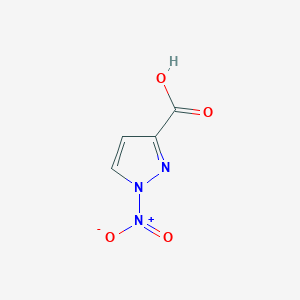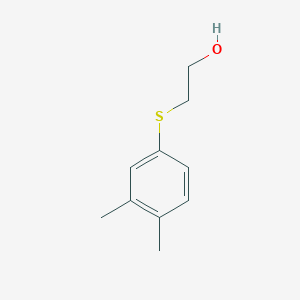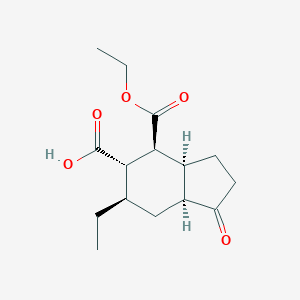
Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trifluoromethylpropanoate is a versatile compound that is used in various fields of scientific research. It is commonly used as a reagent in organic synthesis due to its ability to undergo a variety of reactions. The compound is also used in biochemical research as a tool for studying the mechanism of action of various enzymes and proteins.
Scientific Research Applications
Reactive Extraction for Propionic Acid Recovery
Reactive extraction using specific extractants like Aliquat 336 in various diluents has been explored as a promising technique for the recovery of propionic acid from fermentation broth. This method is significant in chemical, pharmaceutical, food, and other industries for downstream processing and product separation. Alcohols like 1-octanol and 1-decanol, used as diluents with Aliquat 336, yield higher overall distribution coefficients and prevent third-phase formation, enhancing the extraction efficiency (Keshav, Chand, & Wasewar, 2009).
Biofuel Production from Vegetable Oils
The application of metal triflate catalysts for the (trans-)esterification of fatty esters and Jatropha curcas L. oil with methanol and higher alcohols has been investigated. This process is crucial for biofuel production, demonstrating high conversions with Al(OTf)3 as a catalyst. The study also highlights the potential for creating biofuels with improved cold-flow properties, contributing to renewable energy solutions (Daniel et al., 2014).
Electrochemical Storage Devices
Esters have been utilized as co-solvents in ternary system electrolytes for electrochemical storage, using LiTFSI as salt. The study of methyl propanoate, ethyl propanoate, and ethyl butanoate in electrolyte mixtures reveals their impact on ionic conductivity, viscosity, and electrochemical performance, especially in hybrid Li-ion capacitors. This research is instrumental in developing advanced materials for energy storage technologies (Dahbi et al., 2012).
properties
IUPAC Name |
2,2,2-trifluoroethyl 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c1-4(2)5(10)11-3-6(7,8)9/h4H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSNFDARIILYPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449159 |
Source


|
| Record name | Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102096-25-3 |
Source


|
| Record name | Propanoic acid, 2-methyl-, 2,2,2-trifluoroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the incorporation of 2,2,2-trifluoroethyl 2-methylpropanoate impact the properties of the concrete coating?
A1: The research demonstrates that copolymerizing 2,2,2-trifluoroethyl 2-methylpropanoate with methyl acrylate creates an emulsion suitable for concrete coating []. This emulsion, when applied to concrete, significantly increases the contact angle, indicating a more hydrophobic surface []. This increased hydrophobicity leads to a significant reduction in water absorption by the concrete []. The researchers attribute these changes to the presence of fluorine atoms in the 2,2,2-trifluoroethyl 2-methylpropanoate, contributing to the overall hydrophobicity of the copolymer [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B177955.png)
![Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro-(9CI)](/img/structure/B177956.png)
![Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B177958.png)


![1-((3aS,6R,7aR)-8,8-Dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)-2-((diphenylmethylene)amino)ethanone](/img/structure/B177968.png)




